2-Hydroxyethyl methacrylate
Overview
Description
Synthesis Analysis
HEMA was first synthesized around 1925 . Common methods of synthesis are: reaction of methacrylic acid with ethylene oxide; esterification of methacrylic acid with a large excess of ethylene glycol . Both these methods give also some amount of ethylene glycol dimethacrylate . Another synthetic method involves sequentially adding methacrylic acid and a magnetic zeolite molecular sieve into a reaction kettle, uniformly mixing, adding ethylene oxide into the reaction kettle, heating the reaction kettle until the temperature is 65-70 DEG C, reacting for 2-3h, and carrying out distillation to obtain the 2-hydroxyethyl methacrylate .Molecular Structure Analysis
The molecular formula of HEMA is C6H10O3 . The IUPAC name is 2-hydroxyethyl 2-methylprop-2-enoate . The InChI is InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 . The Canonical SMILES is CC(=C)C(=O)OCCO .Chemical Reactions Analysis
During polymerization of HEMA, it works as a crosslinking agent . The conversion of the double bond C=C of the HEMA monomer and the evaluation of the characteristic functional groups of pHEMA were analyzed by the IR spectrophotometer Nicolet 100 Thermo Scientific, 400–4000 cm −1, resolution 4 cm −1, direct transmittance mode (ATR) .Physical And Chemical Properties Analysis
HEMA is a colorless viscous liquid that readily polymerizes . It is completely miscible with water and ethanol, but its polymer is practically insoluble in common solvents . Its viscosity is 0.0701 Pa⋅s at 20°C and 0.005 Pa⋅s at 30°C . During polymerization, it shrinks by approximately 6% .Scientific Research Applications
1. Biomedical Applications
2-Hydroxyethyl methacrylate (HEMA) is extensively used in biomedical fields. It forms hydrogels that are biocompatible and find applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth. HEMA's ability to form hydrogels with tailored properties makes it a valuable material for various biomedical applications (Montheard, Chatzopoulos, & Chappard, 1992).
2. Polymer Chemistry
HEMA is a crucial monomer in polymer chemistry, especially in creating biocompatible and degradable polymers. It's used to produce hydrogels that are less toxic and show potential for sustained drug delivery systems. These polymers have been shown to degrade under certain conditions, opening up new possibilities in biodegradable material design (Zhang, Chu, Zheng, Kissel, & Agarwal, 2012).
3. Sensor and Actuator Design
HEMA is used in the development of pH-sensitive hydrogels for microfluidic devices. These hydrogels can change their volume in response to different pH levels, making them useful as sensors and actuators in various applications (Benjamin, Craven, Crone, & Lakes, 2018).
4. Biocompatible Surface Engineering
HEMA is a key component in creating biocompatible surfaces, especially in the field of tissue engineering. It's used to develop surface-patterned hydrogels that can retain their shape during swelling/deswelling cycles, which is crucial for applications like implant surfaces and wound dressings (Chiellini, Bizzarri, Ober, Schmaljohann, Yu, Solaro, & Chiellini, 2001).
5. Controlled Drug Release
HEMA-based hydrogels have been studied for controlled drug release applications. Their ability to respond to environmental changes like pH makes them ideal for developing smart drug delivery systems. These systems can release drugs at a controlled rate, enhancing the efficiency and reducing side effects (Mahkam, 2004).
Safety And Hazards
HEMA is combustible. Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not ingest. Do not breathe dust. Keep away from heat and sources of ignition .
properties
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHKFSMXKNTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-16-5, 9016-69-7, 25736-86-1 | |
Record name | Poly(2-hydroxyethyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25249-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyethylene glycol monomethacrylate homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9016-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyethylene glycol monomethacrylate | |
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DSSTOX Substance ID |
DTXSID7022128 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Boiling Point |
67 °C @ 3.5 mm Hg, 250 °C (calculated) | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Flash Point |
97 °C (closed cup), 97 °C c.c. | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Solubility |
Miscible with water and soluble in common org solvents, Solubility in water: miscible | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Density |
1.034 @ 25 °C/4 °C, 1.07 g/cm³ | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Vapor Density |
Relative vapor density (air = 1): 4.5 | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Vapor Pressure |
0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Product Name |
2-Hydroxyethyl Methacrylate | |
Color/Form |
Clear mobile liquid | |
CAS RN |
868-77-9, 12676-48-1 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Record name | Methacrylic acid, 2-hydroxyethyl ester | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
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Record name | 2-hydroxyethyl methacrylate | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Melting Point |
FP: -12 °C | |
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Retrosynthesis Analysis
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